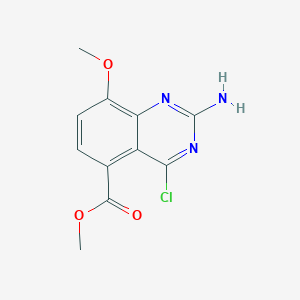
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” is a chemical compound with the molecular formula C11H10ClN3O3 . It is also known by its synonyms “this compound” and "5-Quinazolinecarboxylic acid, 2-amino-4-chloro-8-methoxy-, methyl ester" .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as “this compound”, has been a topic of interest in medicinal chemistry . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinazoline scaffold .Molecular Structure Analysis
The molecular weight of “this compound” is 267.67 . The density is 1.4±0.1 g/cm3 .Chemical Reactions Analysis
Quinazoline derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . The structure-activity analysis showed that replacing the hydrogen atom at certain positions of the quinazoline skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 506.6±60.0 °C at 760 mmHg . The melting point is not available .Wissenschaftliche Forschungsanwendungen
Metabolism in Antimalarial Agents
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate and its derivatives, such as 8-aminoquinolines, have been extensively studied for their applications in antimalarial therapy. The metabolism of these compounds has been a significant area of research due to the toxic effects their metabolic products can have on erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase. Studies on dogs dosed with tritium-labelled primaquine, a related compound, showed the excretion of metabolites including 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ) and others that could potentially form methemoglobin-forming compounds. These findings highlight the complexity of the metabolic pathways and the potential for developing safer antimalarial agents by understanding these mechanisms (Strother et al., 1981).
Pharmaceutical Impurities and Synthesis
Research into the synthesis of omeprazole, a proton pump inhibitor (PPI), and related pharmaceutical impurities has also involved derivatives of this compound. Novel methods for synthesizing omeprazole and identifying pharmaceutical impurities have provided insights into the development of PPIs and the management of impurities that arise during the synthesis process. This area of study underscores the importance of precision in pharmaceutical synthesis to ensure drug safety and efficacy (Saini et al., 2019).
Nutritional Impacts and Methylation Reactions
The nutritional burden of methylation reactions, where compounds like this compound may play a role, has been explored in the context of dietary requirements and the impact on health. Methylation is a critical biological process, and understanding the nutritional aspects can help in managing diseases and optimizing health through diet (Bertolo & McBreairty, 2013).
Ocular Toxicity and Screening Guidelines
The potential ocular toxicity of compounds related to this compound, particularly in the context of antimalarial drugs like chloroquine and hydroxychloroquine, has led to the development of screening guidelines to monitor and manage the risk. These guidelines are crucial for ensuring the safe use of drugs that contain such compounds, especially given the severe effects that can arise from toxicity (Jones, 1999).
Eigenschaften
IUPAC Name |
methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-6-4-3-5(10(16)18-2)7-8(6)14-11(13)15-9(7)12/h3-4H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLNUYXZQXWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

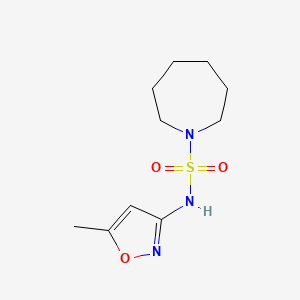
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

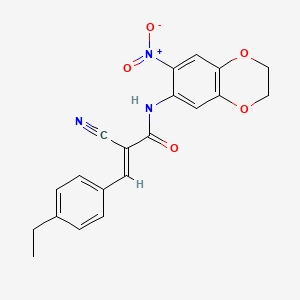
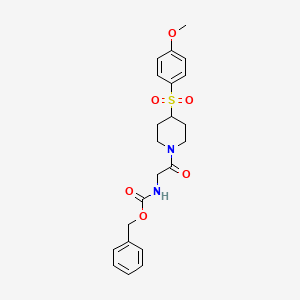

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)
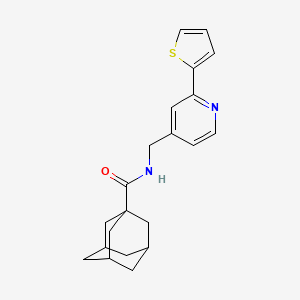
![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)
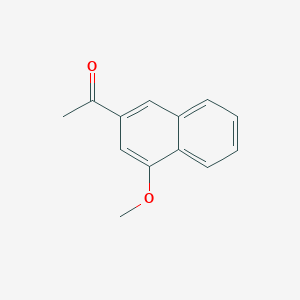
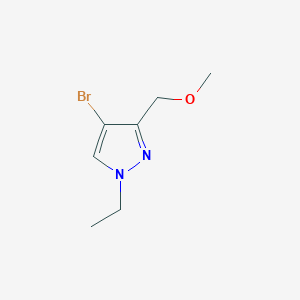
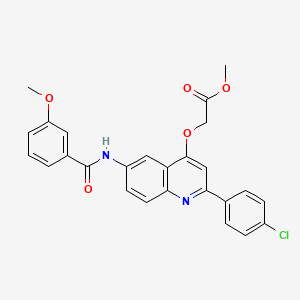
![2-(2-Bicyclo[4.1.0]heptanyl)ethanamine;hydrochloride](/img/structure/B2811165.png)
